molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B175929
CAS No.: 100644-66-4
M. Wt: 183.6 g/mol
InChI Key: LSZNUJWHYLMPRG-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including antitumor, antiviral, and antibacterial activities . The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the condensation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with formamide to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. These conditions may include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and its potential as a therapeutic agent in cancer treatment highlight its significance in scientific research .

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNUJWHYLMPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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